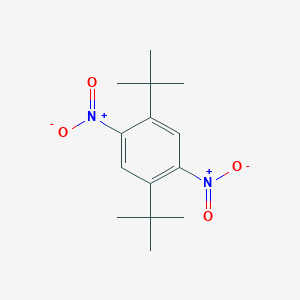

1,4-Ditert-butyl-2,5-dinitrobenzene

Descripción

1,4-Ditert-butyl-2,5-dinitrobenzene is a nitro-substituted aromatic compound featuring two tert-butyl groups at the 1,4-positions and nitro groups at the 2,5-positions. The tert-butyl groups confer steric bulk and electron-withdrawing effects, which influence solubility, crystallinity, and reactivity. Potential applications include materials science, where electron-deficient aromatic systems are valuable in optoelectronics or as intermediates in organic synthesis.

Propiedades

IUPAC Name |

1,4-ditert-butyl-2,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUWVFBKBKKTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Effects: Alkoxy vs. Tert-Butyl Groups

- 1,4-Di-n-heptyloxy-2,5-dinitrobenzene (I): Features flexible n-heptyloxy chains. The alkoxy groups enhance solubility in nonpolar solvents and influence crystal packing, as evidenced by its yellow crystalline form .

- 1,4-Ditert-butyl-2,5-dinitrobenzene : The tert-butyl groups introduce significant steric hindrance, reducing solubility in common solvents but improving thermal stability. This bulkiness may also hinder electrophilic substitution reactions compared to alkoxy derivatives.

Electron-Withdrawing Groups: Nitro vs. Trichloromethyl

- 1,4-Dichloro-2,5-bis(trichloromethyl)benzene : Contains trichloromethyl groups, which are strong electron-withdrawing groups (EWGs). These substituents deactivate the aromatic ring toward electrophilic attack but enhance stability in harsh conditions .

- 1,4-Ditert-butyl-2,5-dinitrobenzene : Nitro groups are also EWGs but offer greater polarizability, influencing electronic properties in materials applications. The tert-butyl groups add steric effects absent in trichloromethyl analogs.

Halogenated Analogs: Bromo and Methyl Substituents

- 1,4-Dibromo-2,5-dimethylbenzene : Bromine atoms act as leaving groups, enabling Suzuki coupling or nucleophilic substitution. Methyl groups donate electrons, activating the ring toward electrophiles .

- 1,4-Ditert-butyl-2,5-dinitrobenzene : Nitro groups deactivate the ring, directing reactions to specific positions. The tert-butyl groups further reduce reactivity compared to halogenated analogs.

Key Research Findings

- Synthetic Pathways : Nitration of 1,4-disubstituted benzenes is a common route for dinitrobenzene derivatives, with substituents dictating isomer separation (e.g., 2,5- vs. 2,3-dinitro products) .

- Steric vs. Electronic Effects : Bulky tert-butyl groups dominate the physical properties of 1,4-Ditert-butyl-2,5-dinitrobenzene, whereas alkoxy or halogen substituents prioritize electronic effects .

- Applications : Nitroaromatics with tert-butyl groups are understudied in biomedicine but show promise in materials science due to thermal stability and electronic tunability.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.